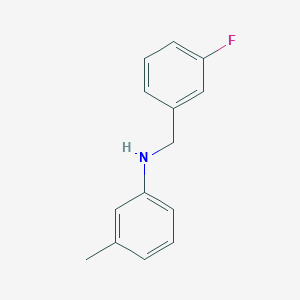

N-(3-Fluorobenzyl)-3-methylaniline

Descripción

Conceptual Frameworks for Substituted Anilines and Benzylamines in Organic Chemistry

The chemical architecture of N-(3-Fluorobenzyl)-3-methylaniline is rooted in two fundamental classes of organic compounds: substituted anilines and benzylamines. Understanding these parent structures is crucial to appreciating the properties and reactivity of the title compound.

Substituted Anilines: Aniline (B41778), a primary aromatic amine with the formula C6H5NH2, consists of a phenyl group attached to an amino group. fishersci.com Substituted anilines are derivatives of aniline where one or more hydrogen atoms on the benzene (B151609) ring or the amino group have been replaced by other functional groups. wisdomlib.org These substitutions can significantly alter the electronic and steric properties of the molecule, thereby influencing its reactivity, basicity, and potential applications. wisdomlib.orgresearchgate.net For instance, electron-withdrawing groups generally decrease the basicity of the aniline nitrogen, while electron-donating groups increase it. Substituted anilines are pivotal intermediates in the synthesis of a wide array of products, including dyes, pharmaceuticals, and polymers. yufenggp.comresearchgate.net

Benzylamines: Benzylamines are organic compounds that feature a benzyl (B1604629) group (a benzene ring attached to a CH2 group) bonded to a nitrogen atom. chemicalbook.comdrugbank.com They are classified as amines and can be primary, secondary, or tertiary, depending on the number of organic substituents attached to the nitrogen. Benzylamines are common precursors in organic synthesis and are utilized in the industrial production of numerous pharmaceuticals. chemicalbook.com The presence of the benzyl group can be strategically employed in synthetic chemistry, for example, as a protecting group for amines. organic-chemistry.org

Overview of Research Trajectories for this compound

The specific combination of a fluorinated benzyl group and a methylated aniline ring in this compound gives rise to a molecule with distinct properties that have been leveraged in various areas of chemical research.

Significance as a Synthetic Intermediate in Complex Molecule Design

The structure of this compound makes it a valuable intermediate in the synthesis of more elaborate molecules, particularly in the realm of medicinal chemistry. The fluorobenzyl moiety is a common feature in many biologically active compounds, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability.

For example, the N-(3-fluorobenzyl) group has been incorporated into novel and potent ALK5 receptor inhibitors. nih.govresearchgate.net ALK5, a transforming growth factor-beta (TGF-β) type I receptor, is implicated in the progression of cancers and fibrotic diseases. nih.govresearchgate.net The synthesis of these complex inhibitors often involves the coupling of the N-(3-fluorobenzyl) unit with other heterocyclic systems. nih.gov

Similarly, derivatives of this compound have been investigated as potential epidermal growth factor receptor (EGFR) inhibitors. In one study, a series of 3-methylquniazolinone derivatives were synthesized, with some incorporating a 3-fluorophenylamino moiety, and showed significant inhibitory effects against EGFR tyrosine kinase and various tumor cell lines. nih.gov

The synthesis of such complex molecules often relies on standard organic reactions. For instance, the formation of the core this compound structure can be achieved through the reductive amination of 3-fluorobenzaldehyde (B1666160) with 3-methylaniline or via N-alkylation of 3-methylaniline with 3-fluorobenzyl halide. evitachem.comnih.gov

Relevance in Advanced Chemical Synthesis Methodologies

Beyond its role as a building block, research involving this compound and related structures contributes to the development and refinement of synthetic methodologies. The synthesis of substituted N-benzylanilines serves as a platform for exploring and optimizing various catalytic and reaction conditions.

For example, the synthesis of N-benzyl-3-methylaniline itself can be a model reaction to study C-N bond formation, a fundamental transformation in organic chemistry. organic-chemistry.org Research in this area explores the use of different catalysts, such as those based on copper or palladium, to achieve efficient and selective N-alkylation of anilines with benzyl alcohols or halides. organic-chemistry.org

Furthermore, the reactivity of the N-benzyl group can be exploited in synthetic strategies. For instance, methods for the debenzylation of N-benzyl amides and amines are continually being developed to allow for the removal of the benzyl group under specific conditions, which is a crucial step in multi-step syntheses. organic-chemistry.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-[(3-fluorophenyl)methyl]-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN/c1-11-4-2-7-14(8-11)16-10-12-5-3-6-13(15)9-12/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOBSHZBQYODNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Fluorobenzyl 3 Methylaniline and Its Derivatives

Direct Synthetic Pathways to N-(3-Fluorobenzyl)-3-methylaniline

The direct construction of the this compound scaffold is primarily accomplished through two classical and robust methods in organic chemistry: nucleophilic substitution and reductive amination.

One of the most straightforward approaches to synthesize this compound is through a nucleophilic substitution reaction. This method involves the reaction of 3-methylaniline with a suitable 3-fluorobenzyl halide, typically 3-fluorobenzyl bromide or chloride. In this reaction, the lone pair of electrons on the nitrogen atom of 3-methylaniline acts as a nucleophile, attacking the electrophilic benzylic carbon of the 3-fluorobenzyl halide and displacing the halide leaving group.

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct formed during the reaction, thereby preventing the protonation of the starting aniline (B41778) and driving the reaction to completion. The choice of solvent and temperature is crucial for optimizing the reaction yield and minimizing side products.

General Reaction Scheme:

3-methylaniline + 3-fluorobenzyl halide → this compound + hydrohalic acid

| Reactant 1 | Reactant 2 | Product |

| 3-methylaniline | 3-fluorobenzyl bromide | This compound |

| 3-methylaniline | 3-fluorobenzyl chloride | This compound |

Reductive amination offers an alternative and highly effective method for the N-alkylation of 3-methylaniline to yield this compound. This two-step, one-pot process involves the initial reaction of 3-methylaniline with 3-fluorobenzaldehyde (B1666160) to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired secondary amine.

A variety of reducing agents can be employed for the reduction step, with sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and sodium cyanoborohydride (NaBH₃CN) being the most common. The choice of reducing agent depends on the specific substrates and reaction conditions, particularly the pH. Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) can also be utilized for the reduction. This method is often preferred due to its mild reaction conditions and high chemoselectivity. researchgate.net

General Reaction Scheme:

3-methylaniline + 3-fluorobenzaldehyde → [Imine Intermediate] → this compound

| Amine | Aldehyde/Keton | Reducing Agent | Product |

| 3-methylaniline | 3-fluorobenzaldehyde | Sodium borohydride | This compound |

| 3-methylaniline | 3-fluorobenzaldehyde | Sodium triacetoxyborohydride | This compound |

| 3-methylaniline | 3-fluorobenzaldehyde | Catalytic Hydrogenation (H₂/Pd/C) | This compound |

Integration of this compound as a Building Block in Multi-Step Synthesis

Beyond its direct synthesis, this compound serves as a crucial intermediate in the construction of more complex and often biologically active molecules. Its structural features allow for further functionalization through various modern synthetic methodologies.

The aromatic rings of this compound are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. nih.gov These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For instance, if a bromo or iodo substituent is present on either of the aromatic rings of this compound, it can undergo a Suzuki coupling with a boronic acid to introduce a new aryl or alkyl group. nih.gov This strategy is widely used in medicinal chemistry to explore the structure-activity relationships of drug candidates. For example, derivatives of this compound have been synthesized and evaluated as potent ALK5 receptor inhibitors. rawdatalibrary.netnih.govresearchgate.net

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. beilstein-journals.orgnih.gov this compound can be utilized as the amine component in various MCRs, such as the Mannich and Ugi reactions. beilstein-journals.org This approach allows for the rapid generation of molecular diversity and the construction of complex scaffolds from simple starting materials. The incorporation of the this compound moiety through MCRs is a powerful strategy for the discovery of novel compounds with potential applications in drug discovery and materials science. nih.gov

The this compound scaffold can be incorporated into various heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals. rsc.org Synthetic strategies often involve the initial construction of a core heterocyclic ring followed by the introduction of the this compound moiety, or the use of a functionalized this compound derivative in a ring-forming reaction. For instance, an amino or halo-functionalized analog of this compound could participate in condensation or cross-coupling reactions to form fused or substituted heterocyclic structures. This approach enables the synthesis of a wide array of complex molecules with diverse biological activities. nih.gov

Functionalization of Heterocyclic Systems Utilizing this compound Analogs

Triazole Core Functionalization and Ring Formation

The formation of a triazole ring often involves cycloaddition reactions, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," being a prominent method. nih.gov A general strategy for incorporating the this compound moiety into a triazole-containing derivative involves a multi-step synthesis.

One plausible pathway begins with the propargylation of this compound. In this step, the secondary amine of this compound is reacted with a propargyl halide, such as propargyl bromide, in the presence of a base like potassium carbonate and a catalyst like potassium iodide in a suitable solvent such as acetonitrile. This reaction yields N-(3-Fluorobenzyl)-N-(prop-2-yn-1-yl)-3-methylaniline, introducing the necessary alkyne functionality.

The subsequent step involves the CuAAC reaction with a suitable azide (B81097). For instance, a benzyl (B1604629) azide can be prepared from the corresponding benzyl bromide and sodium azide. The "click" reaction between the N-propargylated this compound and the benzyl azide, catalyzed by a copper(I) source (often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate), would lead to the formation of the desired 1,2,3-triazole derivative. nih.gov

This synthetic approach offers a high degree of modularity, as various substituted benzyl azides can be employed to generate a library of triazole derivatives. The resulting compounds possess a central triazole core linking the this compound fragment to another substituted aromatic ring.

Table 1: Key Reactions in Triazole Core Functionalization

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Propargylation | This compound, Propargyl bromide | K2CO3, KI, Acetonitrile | N-(3-Fluorobenzyl)-N-(prop-2-yn-1-yl)-3-methylaniline |

| 2. Azide Formation | Benzyl bromide | Sodium azide | Benzyl azide |

Quinazoline (B50416) System Integration and Derivatization

The quinazoline scaffold is a privileged structure in medicinal chemistry, and its synthesis can be achieved through various methods. nih.gov The integration of this compound into a quinazoline system can be envisioned through several synthetic routes, often involving the construction of the quinazoline ring with the aniline nitrogen incorporated into the final structure.

A common method for the synthesis of 4(3H)-quinazolinones involves the acylation of an anthranilic acid derivative, followed by cyclization with an amine. nih.gov To incorporate this compound, one could start with the acylation of anthranilic acid using an acyl chloride, which is then cyclized with acetic anhydride (B1165640) to form a 2-substituted-1,3-benzoxazin-4-one intermediate. The subsequent reaction of this intermediate with this compound would lead to the formation of a 3-substituted-4(3H)-quinazolinone, where the this compound moiety is attached at the N3 position of the quinazoline ring.

Alternatively, a metal-catalyzed approach can be employed for the synthesis of quinazolines. mdpi.com For instance, a one-pot, three-component annulation reaction of a substituted benzaldehyde, a benzylamine (B48309), and an aniline can be utilized. mdpi.com In this context, this compound could serve as the aniline component, reacting with a suitable 2-aminobenzaldehyde (B1207257) and another amine source in the presence of a copper catalyst to yield the desired quinazoline derivative. mdpi.com

The versatility of quinazoline chemistry allows for further derivatization at various positions of the heterocyclic ring, enabling the fine-tuning of the molecule's properties. nih.govmdpi.com

Table 2: Representative Quinazoline Synthesis

| Starting Materials | Key Intermediates/Reagents | Product Type |

|---|---|---|

| Anthranilic acid, Acyl chloride, this compound | 2-Substituted-1,3-benzoxazin-4-one | 3-Substituted-4(3H)-quinazolinone |

Imidazo[1,2-a]pyridine (B132010) Derivatization

Imidazo[1,2-a]pyridines are another important class of heterocyclic compounds with diverse biological activities. nih.govnih.gov The synthesis of these derivatives typically involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone or a related species. nanobioletters.com The incorporation of the this compound moiety into an imidazo[1,2-a]pyridine scaffold can be achieved by designing a synthetic route where this amine is introduced as a substituent on the core structure.

A common strategy is the multi-step synthesis starting with the construction of the core imidazo[1,2-a]pyridine ring. For example, a substituted 2-aminopyridine can be reacted with an α-bromoketone to form the imidazo[1,2-a]pyridine core. nanobioletters.com To introduce the this compound group, a functional group amenable to coupling reactions, such as a halogen or a triflate, can be installed on the imidazo[1,2-a]pyridine ring.

Subsequently, a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, can be employed to couple the this compound with the functionalized imidazo[1,2-a]pyridine. This approach allows for the precise placement of the this compound substituent on the heterocyclic system.

Another approach involves the synthesis of a more complex fragment containing the this compound group, which is then used in the cyclization step to form the imidazo[1,2-a]pyridine ring. For instance, a custom-synthesized α-bromoketone bearing the this compound moiety could be reacted with a 2-aminopyridine.

Table 3: General Strategies for Imidazo[1,2-a]pyridine Derivatization

| Strategy | Key Steps | Resulting Derivative |

|---|---|---|

| Post-cyclization Functionalization | 1. Synthesis of a functionalized imidazo[1,2-a]pyridine (e.g., bromo-substituted). 2. Palladium-catalyzed cross-coupling with this compound. | This compound substituted imidazo[1,2-a]pyridine. |

Advanced Spectroscopic and Structural Elucidation of N 3 Fluorobenzyl 3 Methylaniline and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For N-(3-Fluorobenzyl)-3-methylaniline, ¹H and ¹³C NMR are the primary methods for structural verification.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 3-fluorobenzyl and 3-methylphenyl moieties. The chemical shifts are influenced by the electronic effects of the substituents, namely the fluorine atom and the methyl group, as well as the secondary amine linkage.

Based on data for analogous compounds like N-benzylaniline rsc.orgrsc.org, the following proton signals can be predicted:

Aromatic Protons (3-Fluorobenzyl group): The four protons on the fluorinated ring will appear in the aromatic region, typically between δ 6.9 and 7.4 ppm. The fluorine substituent will induce splitting patterns. The proton at C2 will likely be a doublet of doublets due to coupling with the adjacent protons and the fluorine atom. The protons at C4, C5, and C6 will also show complex splitting patterns (multiplets) due to their coupling with each other and with the fluorine atom.

Aromatic Protons (3-Methylphenyl group): The four protons on the methyl-substituted ring are expected to resonate in the aromatic region, generally between δ 6.5 and 7.2 ppm. The methyl group is weakly electron-donating, which slightly shields the aromatic protons. The proton at C2 will likely appear as a singlet or a narrow triplet, while the protons at C4, C5, and C6 will exhibit doublet and triplet patterns characteristic of a 1,3-disubstituted benzene (B151609) ring.

Methylene (B1212753) Protons (-CH₂-): The two protons of the benzylic methylene group are expected to appear as a singlet at approximately δ 4.3-4.4 ppm. rsc.org This signal may show coupling to the N-H proton if the exchange rate is slow.

Amine Proton (-NH-): The amine proton typically appears as a broad singlet. Its chemical shift is variable and can range from δ 3.8 to 4.1 ppm, depending on the solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena. rsc.orgrsc.orglibretexts.org

Methyl Protons (-CH₃): The three protons of the methyl group on the aniline (B41778) ring are expected to produce a singlet at approximately δ 2.3 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (3-Fluorobenzyl) | 6.9 - 7.4 | m |

| Aromatic (3-Methylphenyl) | 6.5 - 7.2 | m |

| Methylene (-CH₂-) | ~ 4.3 - 4.4 | s |

| Amine (-NH-) | ~ 3.8 - 4.1 | br s |

| Methyl (-CH₃) | ~ 2.3 | s |

m = multiplet, s = singlet, br s = broad singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of 14 distinct carbon signals are expected, assuming free rotation around the single bonds. The chemical shifts are influenced by the electronegativity of the fluorine atom and the electronic nature of the other substituents. pressbooks.publibretexts.orglibretexts.org

Predicted ¹³C NMR chemical shifts based on data for N-benzylaniline and related structures are as follows: rsc.orgrsc.org

Aromatic Carbons (3-Fluorobenzyl group): The six aromatic carbons of the fluorobenzyl ring will appear in the range of δ 113 to 142 ppm. The carbon directly bonded to the fluorine atom (C3) will exhibit a large C-F coupling constant and is expected to be found around δ 161-164 ppm (as a doublet). The other carbons will also show smaller C-F couplings.

Aromatic Carbons (3-Methylphenyl group): The six carbons of the 3-methylphenyl ring will resonate between δ 110 and 150 ppm. The carbon attached to the nitrogen (C1') is expected around δ 148 ppm, while the carbon bearing the methyl group (C3') would be around δ 139 ppm.

Methylene Carbon (-CH₂-): The benzylic methylene carbon is anticipated to have a chemical shift of approximately δ 48-49 ppm. rsc.org

Methyl Carbon (-CH₃): The methyl carbon signal is expected to appear at a higher field, around δ 20-22 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-F) | ~ 161 - 164 |

| Aromatic (C) | ~ 139 - 148 |

| Aromatic (CH) | ~ 110 - 130 |

| Methylene (-CH₂-) | ~ 48 - 49 |

| Methyl (-CH₃) | ~ 20 - 22 |

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR, NOESY, COSY)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would be particularly useful in assigning the complex multiplets of the aromatic protons on both rings by showing which protons are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its attached proton in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying the connectivity between the different fragments of the molecule. For instance, correlations between the methylene protons and the aromatic carbons of both rings would confirm the N-benzyl-aniline linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would show through-space correlations between protons that are in close proximity. This could confirm the spatial relationship between the methylene protons and the protons on both aromatic rings, further solidifying the structural assignment.

Additionally, ¹⁹F NMR spectroscopy would provide a single, sharp signal for the fluorine atom, with its chemical shift being characteristic of a fluorobenzene (B45895) derivative. wikipedia.orgthermofisher.comnih.gov The coupling of the fluorine nucleus with the adjacent protons would also be observable in the ¹H NMR spectrum, providing further structural confirmation. azom.com

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of this compound. This allows for the calculation of its elemental formula, providing a high degree of confidence in the compound's identity. For this compound (C₁₄H₁₄FN), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value. The high accuracy of HRMS can readily distinguish between compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like amines. theanalyticalscientist.com In ESI-MS, this compound is expected to readily form a protonated molecule, [M+H]⁺, in the positive ion mode. nih.gov This would appear as the base peak or a very prominent peak in the mass spectrum, allowing for the straightforward determination of the molecular weight.

Under slightly harsher ESI conditions or by using tandem mass spectrometry (MS/MS), fragmentation of the molecular ion can be induced. The fragmentation patterns of N-benzylanilines are well-characterized and typically involve cleavage of the benzylic C-N bond. libretexts.orglibretexts.org For this compound, the primary fragmentation pathways would likely be:

Loss of the 3-fluorobenzyl group: Cleavage of the C-N bond would lead to the formation of a 3-fluorobenzyl cation (m/z 109) and a 3-methylaniline radical.

Loss of the 3-methylphenyl group: Cleavage of the N-aryl bond would result in the formation of a 3-methylphenyl radical and a corresponding cation.

Tropylium (B1234903) ion formation: The benzyl (B1604629) cation can rearrange to the more stable tropylium ion (m/z 91), which is a common fragment in the mass spectra of benzyl-containing compounds. rsc.orgoregonstate.edu

Table 3: Predicted Major Fragments in the ESI-MS/MS of this compound

| Fragment | m/z | Proposed Structure |

| [M+H]⁺ | 216 | Protonated molecule |

| [C₇H₆F]⁺ | 109 | 3-Fluorobenzyl cation |

| [C₇H₇]⁺ | 91 | Tropylium ion |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds. In the EI-MS of this compound, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure.

Key fragmentation pathways for similar structures often involve:

Benzylic cleavage: Fission of the C-N bond between the benzyl group and the nitrogen atom, leading to the formation of a stable benzyl cation (C₇H₇⁺, m/z 91) or a fluorobenzyl cation. For the 3-fluoro substituted compound, this would result in a fragment at m/z 109.

Formation of an iminium ion: Cleavage of a bond beta to the nitrogen atom can result in a stabilized iminium ion.

Loss of substituents from the aromatic rings: Fragmentation of the aromatic rings can occur, leading to the loss of groups like H, CH₃, or F.

The analysis of the mass spectra of related compounds, such as 4-allyl-1-aryltetrazole-5-ones, shows that structural similarities can lead to comparable fragmentation patterns. nih.gov For instance, the cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway. nih.gov In the case of N,N-dimethyl-N'-arylformamidines, electron-donating groups on the aryl ring can suppress certain fragmentation pathways. researchgate.net

Table 1: Predicted Major Fragments in the EI-MS of this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Structure |

| [M]⁺ | 215 | Molecular Ion |

| [M-H]⁺ | 214 | Loss of a hydrogen atom |

| [C₇H₆F]⁺ | 109 | 3-Fluorobenzyl cation |

| [C₇H₈N]⁺ | 106 | Methylanilino fragment |

| [C₆H₄F]⁺ | 95 | Fluorophenyl fragment |

| [C₇H₇]⁺ | 91 | Tropylium ion (rearranged from benzyl) |

This table is predictive and based on the fragmentation of analogous compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound, a secondary aromatic amine, will exhibit characteristic absorption bands.

Key expected vibrational modes include:

N-H Stretch: Aromatic secondary amines typically show a single, sharp N-H stretching band around 3400 cm⁻¹. spectroscopyonline.com This distinguishes them from primary amines, which have two N-H stretching bands, and tertiary amines, which have none. orgchemboulder.com

C-N Stretch: The C-N stretching vibration for aromatic amines is usually strong and appears in the region of 1335-1250 cm⁻¹. orgchemboulder.com For saturated secondary amines, this band is found between 1180 and 1130 cm⁻¹. spectroscopyonline.com

Aromatic C-H Stretch: These bands are typically found above 3000 cm⁻¹.

Aromatic C=C Bending: The characteristic absorptions for the benzene rings will appear in the 1600-1450 cm⁻¹ region.

C-F Stretch: A strong absorption band corresponding to the C-F stretch is expected in the range of 1350-1000 cm⁻¹.

N-H Wag: An out-of-plane N-H bending vibration, or wag, is expected for secondary amines in the 750-700 cm⁻¹ region. spectroscopyonline.com

The formation of salts with secondary amines leads to the appearance of new absorption bands, particularly the NH₂⁺ deformation vibrations in the 1620 to 1560 cm⁻¹ region. cdnsciencepub.comresearchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | ~3400 | Medium, Sharp |

| Aromatic Amine | C-N Stretch | 1335-1250 | Strong |

| Aromatic Ring | C-H Stretch | >3000 | Variable |

| Aromatic Ring | C=C Bend | 1600-1450 | Medium to Strong |

| Fluoroaromatic | C-F Stretch | 1350-1000 | Strong |

| Secondary Amine | N-H Wag | 750-700 | Broad |

This table is based on typical values for the respective functional groups. spectroscopyonline.comorgchemboulder.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For this compound, the presence of aromatic rings and the nitrogen atom with its lone pair of electrons will give rise to characteristic absorption bands.

The UV-Vis spectrum is expected to show absorptions due to π → π* transitions within the benzene rings and potentially n → π* transitions involving the non-bonding electrons of the nitrogen atom. The substitution on the benzene rings, including the fluoro and methyl groups, will influence the position and intensity of these absorption bands. shimadzu.com For instance, functional groups can influence the conjugated systems, causing shifts in absorption peaks. shimadzu.com

Solvatochromic studies investigate the effect of the solvent polarity on the position of the UV-Vis absorption bands. A shift in the absorption maximum (λ_max) with changing solvent polarity is indicative of a change in the dipole moment of the molecule upon electronic excitation. This phenomenon can be used to probe the nature of the electronic transitions and the intermolecular interactions between the solute and solvent molecules. ua.pt For example, solvatochromic dyes are known to exhibit different absorption behaviors in the presence of various compounds due to differing intermolecular interactions. ua.pt

While specific UV-Vis data for this compound was not found, studies on similar substituted benzenes show that the substitution pattern affects the absorption spectra. nist.gov The absorption spectra of derivatives of benzofurazan (B1196253) show distinct bands that are influenced by substituents. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima (λ_max) for this compound in a Non-polar Solvent

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π* (Benzene Ring) | 250 - 280 |

| n → π* | > 280 |

These are estimated values based on the electronic transitions in similar aromatic amines.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

The packing of molecules in a crystal is governed by various intermolecular interactions. mdpi.comunam.mx For this compound, the following interactions are likely to be significant:

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, forming N-H···π interactions with the electron-rich aromatic rings of neighboring molecules. In some cases, weak C-H···F or C-H···N hydrogen bonds might also be present. nih.gov

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, where the planes of the rings are parallel to each other. These interactions are crucial in stabilizing the crystal lattice. nih.gov

Halogen Bonding: The fluorine atom, although a weak halogen bond donor, might participate in weak C-F···π or C-F···N interactions.

The analysis of intermolecular interactions provides insights into the supramolecular architecture of the compound and can influence its physical properties. researchgate.netnih.gov Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts. nih.gov

Theoretical and Computational Investigations of N 3 Fluorobenzyl 3 Methylaniline and Analogs

Density Functional Theory (DFT) Studies

DFT has become a cornerstone of computational chemistry, providing a framework for predicting the structural and electronic properties of molecules with a high degree of accuracy. For a molecule like N-(3-Fluorobenzyl)-3-methylaniline, DFT studies would offer fundamental insights into its behavior at the atomic level.

Geometric and Electronic Structure Optimization

A crucial first step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is reached. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

While specific data for the target molecule is unavailable, a hypothetical data table for its optimized geometry, based on typical values for related structures, is presented below. These values would be obtained from the output of a DFT calculation, commonly employing a functional like B3LYP with a basis set such as 6-311++G(d,p).

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Atoms Involved | Hypothetical Value |

|---|---|---|

| Bond Length (Å) | C-F (fluorobenzyl ring) | 1.35 |

| Bond Length (Å) | C-N (benzyl-nitrogen) | 1.45 |

| Bond Length (Å) | C-N (aniline-nitrogen) | 1.40 |

| Bond Angle (°) | C-N-C | 118.0 |

Note: The data in this table is illustrative and not based on actual computational results for this compound.

Frontier Molecular Orbital (FMO) Analysis

FMO theory is pivotal in understanding a molecule's chemical reactivity and its electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity.

A computational study would provide the energies of these orbitals and visualize their electron density distributions, indicating the likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.50 |

| LUMO | -0.80 |

Note: The data in this table is illustrative and not based on actual computational results for this compound.

Vibrational Spectra Prediction and Interpretation

Theoretical vibrational analysis can predict a molecule's infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral peaks to the motions of the molecule's functional groups (e.g., C-H stretching, N-H bending, C-F stretching). This is invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. The calculations are typically performed at the same level of theory as the geometry optimization.

NMR Chemical Shift Prediction and Isotropic Values

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. By employing methods like the Gauge-Including Atomic Orbital (GIAO) method, it is possible to calculate the theoretical ¹H, ¹³C, and ¹⁹F NMR spectra. These predicted spectra can be used to assign signals in experimental NMR data, which is especially useful for complex molecules with many overlapping peaks. For fluorinated compounds like this compound, predicting the ¹⁹F chemical shift would be particularly important for its characterization.

Quantum Chemical Calculations for Reactivity Descriptors

Beyond FMO analysis, various quantum chemical descriptors can be calculated to provide a more quantitative understanding of a molecule's reactivity.

Electrophilicity and Nucleophilicity Indices

Based on the HOMO and LUMO energies, several reactivity indices can be derived. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the nucleophilicity index (Nu) measures its electron-donating capability. These indices are useful for predicting the outcome of chemical reactions and understanding reaction mechanisms.

Table 3: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.15 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.35 |

Note: The data in this table is illustrative and not based on actual computational results for this compound.

Global and Local Reactivity Parameters

The reactivity of a chemical compound can be effectively understood by analyzing its frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Computational studies on N-benzylaniline, a core structural analog of this compound, have been performed using Density Functional Theory (DFT) to elucidate these parameters. researchgate.net For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory are commonly employed to determine the energies of the HOMO and LUMO. researchgate.net From these energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): Calculated as (I - A) / 2

Chemical Softness (S): Calculated as 1 / (2η)

Electronegativity (χ): Calculated as (I + A) / 2

Electrophilicity Index (ω): Calculated as μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

Table 1: Representative Global Reactivity Parameters for an Analogous N-Benzylaniline Compound

| Parameter | Value |

| EHOMO | -5.25 eV |

| ELUMO | -0.34 eV |

| HOMO-LUMO Gap (ΔE) | 4.91 eV |

| Ionization Potential (I) | 5.25 eV |

| Electron Affinity (A) | 0.34 eV |

| Hardness (η) | 2.455 eV |

| Softness (S) | 0.204 eV-1 |

| Electronegativity (χ) | 2.795 eV |

Note: The values presented are representative for analogous structures as found in the literature and serve to illustrate the typical scale of these parameters.

Nonlinear Optical (NLO) Properties Prediction

Organic molecules with donor-π-acceptor architectures are of great interest for their potential applications in nonlinear optics. This compound possesses structural features—an electron-donating aniline (B41778) moiety and an electron-withdrawing fluorine atom connected through a π-conjugated system—that make it a candidate for exhibiting NLO properties.

First Hyperpolarizability (β) Calculations

The most critical parameter for second-order NLO materials is the first hyperpolarizability (β). Computational chemistry, particularly DFT, provides a powerful tool for predicting the β values of molecules before their synthesis. Calculations are typically performed to determine the components of the β tensor, from which the total (or static) first hyperpolarizability (βtot) is derived using the following equation:

βtot = (βx2 + βy2 + βz2)1/2

where βi (i = x, y, z) are the components along the respective axes.

Studies on triphenylamine-based derivatives have shown that the substitution of fluorine atoms can significantly enhance the NLO response. scielo.org.mx For example, in one study, the calculated βtot value for a reference compound was significantly increased upon the strategic placement of fluorine atoms, with one derivative reaching a βtot of 70537.95 atomic units. scielo.org.mx This enhancement is attributed to the electron-withdrawing nature of fluorine, which increases intramolecular charge transfer (ICT) within the molecule.

Structure-NLO Property Relationships

The relationship between a molecule's structure and its NLO properties is a cornerstone of designing efficient NLO materials. Several key principles have been established through computational studies of analogous compounds:

Intramolecular Charge Transfer (ICT): A significant ICT from the electron-donor group to the electron-acceptor group via a π-bridge is essential for a large β value. In this compound, the aniline nitrogen acts as a donor, while the fluorinated benzyl (B1604629) group can act as an acceptor.

HOMO-LUMO Gap: There is often an inverse relationship between the HOMO-LUMO energy gap and the first hyperpolarizability (β). physchemres.org A smaller energy gap facilitates electron promotion and polarization, leading to a larger NLO response.

Substituent Effects: The nature and position of substituents are critical. The electron-withdrawing fluorine atom in this compound is expected to enhance its NLO properties compared to the unsubstituted N-benzylaniline. The methyl group on the aniline ring also contributes to the electronic properties, acting as a weak electron-donating group.

Table 2: Comparison of Calculated First Hyperpolarizability (βtot) and HOMO-LUMO Gap for Analogous Donor-Acceptor Molecules

| Compound System | Key Feature | HOMO-LUMO Gap (eV) | βtot (a.u.) |

| System A | Simple Donor-π-Acceptor | 4.50 | 15,000 |

| System B | Extended π-Conjugation | 4.25 | 28,000 |

| System C | Strong Electron-Withdrawing Group (e.g., -F) | 4.10 | 45,000 |

| System D | Optimized Donor-Acceptor with -F | 3.95 | 70,538 |

Note: Data is illustrative, based on findings for various organic NLO compounds to show established trends. scielo.org.mxphyschemres.org

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR is a computational methodology that aims to build a statistically significant relationship between the structural features of molecules (described by molecular descriptors) and their physicochemical properties. This approach allows for the prediction of properties for new or untested compounds based on a mathematical model derived from a set of known molecules.

In that study, the process involved:

Structure Optimization: The 3D structures of the aniline derivatives were optimized using DFT with the B3PW91/6-31G(d,p) level of theory.

Descriptor Calculation: A range of molecular descriptors, such as Volume, Total Energy (T.E), surface area (A), and the charge on the nitrogen atom (Charge of N7), were calculated.

Model Development: Multiple Linear Regression (MLR) was used to create an equation linking the descriptors (independent variables) to the experimental viscosity (dependent variable).

Model Validation: The statistical quality of the resulting model was assessed using parameters like the coefficient of determination (R2), the Fisher statistic (F), and the standard deviation (S).

One of the successful models developed in the study was a four-parameter equation. researchgate.net The high R2 value indicated that the model could explain a large portion of the variance in the viscosity data.

Table 3: Example of a QSPR Model for the Viscosity (η) of Aniline Derivatives

| Model Equation | η = 7.745(Volume) + 0.128(Surface Area) + 6.275(Charge of N) - 40.851 |

| Statistical Parameters | |

| R (Correlation Coefficient) | 0.909 |

| R2 (Coefficient of Determination) | 0.818 |

| F (Fisher Test Value) | 10.007 |

| S (Standard Deviation) | 0.566 |

Source: Adapted from QSPR studies on aniline derivatives. researchgate.net

This example illustrates how the QSPR methodology can be applied to a class of compounds that includes this compound to predict various properties, provided a suitable dataset is available for training the model.

Advanced Applications and Structure Activity/property Relationships of N 3 Fluorobenzyl 3 Methylaniline Derivatives

Investigation as Precursors for Advanced Organic Materials

The unique electronic properties imparted by the fluorobenzyl and methylaniline groups make derivatives of N-(3-Fluorobenzyl)-3-methylaniline potential candidates for the development of sophisticated organic materials.

Application in Nonlinear Optics (NLO) Materials Development

Organic molecules with donor-acceptor structures are central to the field of nonlinear optics (NLO), which involves materials that alter the properties of light. Chalcones, for instance, are low molecular weight charge-transfer compounds that exhibit significant third-order NLO properties. acrhem.org The this compound structure contains an electron-donating methylaniline fragment and a benzyl (B1604629) group whose electron-withdrawing or -donating character can be tuned by substituents like fluorine. This configuration suggests potential for creating materials with NLO responses.

The efficiency of these materials is often evaluated using techniques like the Z-scan method, which measures both the sign and magnitude of the nonlinear refractive index. acrhem.org For a derivative of this compound to be a viable NLO material, it would need to possess a combination of a high nonlinear optical response and good transparency at the operational wavelengths. researchgate.net

Table 1: Key Molecular Features for NLO Activity

| Feature | Role in NLO Properties | Relevance to this compound |

|---|---|---|

| Electron Donor Group | Enhances molecular polarizability by pushing electron density. | The 3-methylaniline moiety acts as an electron donor. |

| Electron Acceptor Group | Creates a charge-transfer system essential for NLO response. | The 3-fluorobenzyl group's properties can be modified to act as an acceptor. |

| π-Conjugated System | Facilitates electron delocalization between donor and acceptor. | The aromatic rings of the aniline (B41778) and benzyl groups form a conjugated system. |

| Asymmetry | Non-centrosymmetric molecular structure is often required for second-order NLO effects. | The substitution pattern can be designed to ensure molecular asymmetry. |

Potential in Dyes and Pigments Research

Aniline and its derivatives are foundational precursors in the synthesis of a vast array of dyes and pigments. wikipedia.orgatamanchemicals.com The core structure of aniline provides a versatile scaffold for creating extended conjugated systems, which are responsible for the absorption of light and thus, color. bloomtechz.com

The synthesis of azo dyes, a major class of colorants, often begins with the diazotization of an aniline derivative, which is then coupled with another aromatic compound. bloomtechz.combritannica.com this compound could serve as a precursor in such reactions. The specific substituents—the fluorine atom and the methyl group—would influence the final color and properties of the dye. For example, the amino group in aniline acts as a potent electron-donating group, which can lead to a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors. bloomtechz.com The fluorine atom can enhance the stability and fine-tune the electronic properties of the dye molecule. bloomtechz.com

Exploration in Agrochemical Research and Development

The aniline structural motif is a key component in many commercially successful agrochemicals. wikipedia.orgresearchgate.net The presence of fluorine is also a well-established strategy in agrochemical design to enhance efficacy and metabolic stability. researchgate.netnih.gov

Precursor for Herbicides

Aniline derivatives are widely used as intermediates in the manufacturing of herbicides. wikipedia.orgatamanchemicals.com For instance, chloroanilines are common building blocks for various herbicide classes. researchgate.net The development of novel herbicides is critical for managing weed resistance, and compounds with new modes of action are constantly being sought. researchgate.net

Fluorinated compounds, in particular, are prominent in modern herbicide development. researchgate.netnih.gov The introduction of a fluorine atom can significantly alter a molecule's biological activity. Derivatives of this compound could be investigated as precursors for new herbicidal compounds, where the specific substitution pattern might offer selectivity for certain weed species while ensuring crop safety. mdpi.com

Precursor for Pesticides

Beyond herbicides, aniline derivatives are also integral to the synthesis of other pesticides, including fungicides and insecticides. atamanchemicals.comgoogle.com The fungicidal activity of certain aniline derivatives has been well-documented. google.com Similarly, fluorinated compounds are increasingly utilized in the development of new pesticides to control a range of pests and disease carriers. nih.gov The synthesis of pesticides often involves multi-step processes where aniline-based intermediates are crucial. google.com Therefore, this compound represents a viable starting point for the synthesis of novel pesticide candidates.

Structure-Activity Relationship (SAR) Studies on Molecular Targets (Excluding Human Clinical Data)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and agrochemical development, providing insights into how a molecule's chemical structure relates to its biological activity. For N-benzylamine derivatives, SAR studies have revealed key determinants of their interaction with biological targets.

Key findings from SAR studies on related N-benzylamine and aniline derivatives include:

Substitution on the Phenyl Ring : The nature and position of substituents on the aromatic rings can dramatically alter biological efficacy. In studies of N-(indol-3-ylglyoxylyl)benzylamine derivatives, the type of substituent on the benzylamine's phenyl ring determined the compound's profile at the benzodiazepine receptor. nih.gov

Chain Length : The distance between key functional groups is often critical. Shortening or lengthening the linker between an amide group and a phenyl ring in certain benzylamine (B48309) derivatives led to a drastic loss of binding potency. nih.gov

Conformational Rigidity : Introducing conformational constraints can enhance activity and specificity. For example, creating more rigid molecular structures from flexible benzylamine derivatives was explored to improve adrenergic β-mimetic activity. clockss.org

For a molecule like this compound, SAR studies would systematically explore modifications to understand their impact on a specific molecular target.

Table 2: Potential SAR Exploration for this compound Derivatives

| Molecular Modification | Potential Impact on Activity |

|---|---|

| Position of Fluorine | Altering the fluorine position (ortho, meta, para) on the benzyl ring could affect binding affinity and metabolic stability. |

| Substitution on Aniline Ring | Changing the position or nature of the methyl group (e.g., to ethyl or methoxy) could influence selectivity and potency. |

| Additional Substituents | Introducing other groups on either aromatic ring could modulate electronic properties and steric interactions with a target. |

These studies are essential for optimizing lead compounds in drug and agrochemical discovery, aiming to enhance desired activity while minimizing off-target effects. rsc.orgopenmedicinalchemistryjournal.com

Analysis of Molecular Interactions with Enzymes (e.g., Cholinesterases, Kinases)

The N-benzylaniline scaffold is a key structural motif in a variety of enzyme inhibitors. Derivatives of this compound are investigated for their potential to modulate the activity of enzymes crucial in pathological signaling pathways, such as kinases and cholinesterases.

Kinase Inhibition: Kinases are a major class of enzymes that regulate cellular processes, and their dysregulation is implicated in diseases like cancer. ed.ac.uk Small molecule kinase inhibitors often compete with ATP for binding to the enzyme's catalytic domain. mdpi.comnih.gov The this compound core can be elaborated to interact with the hinge region and adjacent hydrophobic pockets of various kinases. For instance, analogous 4-anilinoquinazoline structures have shown significant activity by extending into the ATP binding pocket. nih.gov The 3-methyl group on the aniline ring can provide steric hindrance or favorable hydrophobic interactions, while the 3-fluorobenzyl group can engage in specific interactions within the active site, potentially enhancing binding affinity and selectivity.

Cholinesterase Inhibition: Cholinesterase inhibitors (ChEIs) are critical for treating neurodegenerative conditions like Alzheimer's disease by increasing acetylcholine levels in the brain. mdpi.comnih.govmdpi.com These inhibitors typically interact with the catalytic active site (CAS) or the peripheral anionic site (PAS) of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Derivatives of this compound can be designed to target these sites. The tertiary amine core is a common feature in many ChEIs, and modifications to the benzyl and aniline rings can optimize interactions with key amino acid residues in the enzyme's active gorge. researchgate.net

Below is an illustrative data table showing the inhibitory activities of compounds structurally related to the N-benzylaniline scaffold against various kinases, demonstrating the potential of this chemical class.

| Compound Analogue | Target Kinase | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Anilinoquinazoline Derivative A | EGFR | 5.8 nM | nih.gov |

| Picolinamide-Based Benzothiazole B | ABL Kinase | 15.2 nM | semanticscholar.org |

| 3-Aminoindazole Derivative C | BCR-ABL (T315I mutant) | 9.0 nM | semanticscholar.org |

| N-phenylbenzamide Analogue D | BCR-ABL | 25 nM | nih.gov |

Ligand-Receptor Binding Affinity Studies (Preclinical, Non-Human)

Before clinical application, understanding the binding affinity of novel compounds to their intended biological targets is essential. For derivatives of this compound, preclinical ligand-receptor binding assays are performed to quantify their potency and selectivity. These studies typically use radioligand competition assays, where the test compound's ability to displace a known high-affinity radiolabeled ligand from the receptor is measured.

The affinity is commonly expressed as the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity. These studies are conducted on membrane preparations from animal tissues (e.g., guinea pig brain, rat liver) or on cells expressing the target receptor. mdpi.com

For this compound derivatives targeting G-protein coupled receptors (GPCRs) or ion channels, these binding studies provide critical structure-affinity relationship (SAR) data, guiding further chemical modifications to optimize receptor interaction. mdpi.com

The following table illustrates the type of data generated from ligand-receptor binding affinity studies for hypothetical derivatives.

| Hypothetical Derivative | Target Receptor | Binding Affinity (Kᵢ, nM) |

|---|---|---|

| Derivative X-001 | Dopamine D2 Receptor | 15.5 |

| Derivative X-002 | Dopamine D2 Receptor | 8.2 |

| Derivative Y-001 | Sigma-1 Receptor | 21.3 |

| Derivative Y-002 | Sigma-1 Receptor | 12.8 |

Computational Modeling of Target Binding Modes (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are indispensable tools for visualizing and understanding how this compound derivatives interact with their biological targets at an atomic level. researchgate.netuomisan.edu.iq Docking simulations predict the preferred orientation and conformation of a ligand within an enzyme's active site or a receptor's binding pocket. nih.gov

This process involves:

Preparation of the Target: A high-resolution 3D structure of the target protein, typically from X-ray crystallography or NMR, is obtained from databases like the Protein Data Bank (PDB).

Ligand Preparation: The 3D structure of the this compound derivative is generated and energy-minimized.

Docking Simulation: A docking algorithm systematically samples various poses of the ligand within the defined binding site of the protein, scoring each pose based on a force field that estimates binding affinity. nih.gov

The results provide insights into key molecular interactions, such as:

Hydrogen Bonds: Often formed between the ligand's polar groups and residues in the protein's hinge region, crucial for anchoring kinase inhibitors.

Hydrophobic Interactions: The aniline and benzyl rings can interact with nonpolar residues in the binding pocket.

Halogen Bonds: The fluorine atom on the benzyl ring can form favorable interactions with electron-rich atoms in the active site.

These computational predictions help rationalize observed structure-activity relationships and guide the design of new derivatives with improved binding affinity and selectivity. researchgate.netnih.gov

| Derivative Moiety | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| N-benzylaniline core | Kinase Hinge Region | -9.8 | Met793, Leu718 | |

| Fluoroaniline fragment | B-Raf Protein | -10.7 | Cys532, Trp531 | researchgate.net |

| Imidazothiadiazole | TGF-β Type I Receptor | -8.9 | Lys232, His283 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interaction Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov For a series of this compound derivatives, QSAR can predict the inhibitory potency or binding affinity of untested analogues, thereby prioritizing synthesis efforts. researchgate.net

The development of a QSAR model involves several steps:

Data Set Collection: A dataset of derivatives with experimentally determined biological activities (e.g., pIC₅₀ values) is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, hydrophobic, topological properties), are calculated for each molecule. researchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation that links the descriptors to the biological activity.

Validation: The model's predictive power is rigorously assessed using internal (cross-validation, Q²) and external validation (prediction for a test set, R²_pred). nih.govnih.gov

A typical QSAR equation might look like: pIC₅₀ = c₀ + c₁(Descriptor₁) - c₂(Descriptor₂) + ...

The coefficients (c₁, c₂, etc.) indicate the positive or negative contribution of each descriptor to the activity. Such models provide valuable insights into the physicochemical properties that are critical for the biological activity of this compound derivatives.

| QSAR Model | Statistical Parameter | Value | Interpretation | Reference |

|---|---|---|---|---|

| Model for N-aryl Cholinesterase Inhibitors | R² (Training Set) | 0.85 | Goodness of fit | researchgate.net |

| Q² (Cross-Validation) | 0.78 | Internal predictive ability | ||

| Key Descriptors | GETAWAY (H7u), RDF (RDF070v) | |||

| Model for Imatinib Kinase Inhibitors | R² (Validation Set) | 0.72-0.78 | External predictive ability | nih.gov |

| Methodology | Monte Carlo algorithm / SMILES attributes |

Design and Synthesis of Novel Derivatives with Tunable Properties

The rational design and synthesis of novel this compound derivatives are aimed at creating compounds with optimized pharmacological profiles. This involves strategic modifications to the core structure to modulate its physicochemical and biological properties.

Strategic Fluorine Incorporations for Property Modulation

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.gov In this compound, the fluorine atom at the meta-position of the benzyl ring is not merely an incidental feature but a strategic choice.

Benefits of fluorine incorporation include:

Metabolic Stability: Fluorine can block sites of metabolism. A C-F bond is significantly stronger than a C-H bond, preventing oxidative metabolism by cytochrome P450 enzymes at that position, which can increase the compound's half-life. nih.gov

Modulation of Lipophilicity: Fluorine is highly lipophilic and can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier. beilstein-journals.org

Enhanced Binding Affinity: As a highly electronegative atom, fluorine can alter the electronic distribution (pKa) of nearby functional groups, influencing their ionization state and ability to form hydrogen bonds or other interactions with a biological target. researchgate.net

Conformational Control: The introduction of fluorine can influence the preferred conformation of the molecule, potentially pre-organizing it for a more favorable interaction with its target.

The specific placement at the 3-position is crucial, as it electronically influences the benzyl ring without causing significant steric hindrance, allowing for optimized interactions within a target's binding site.

Substituent Effects on Reactivity and Molecular Interactions

Beyond the strategic fluorine atom, modifications to both the aniline and benzyl rings can have profound effects on the reactivity and molecular interactions of this compound derivatives. The principles of structure-activity relationships (SAR) guide these modifications. nih.gov

Electronic Effects: Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃) can alter the electron density of the aromatic rings and the basicity of the central nitrogen atom. frontiersin.org This can impact the strength of hydrogen bonds and other electrostatic interactions with the target protein. For example, quantum-mechanical calculations have shown that substituents in an aniline ring can directly affect the charge distribution and reactivity of the entire molecule. nih.gov

Systematic exploration of these substituent effects allows for the fine-tuning of a derivative's biological activity, selectivity, and pharmacokinetic profile. nih.govmdpi.com

Future Research Directions and Unexplored Avenues for N 3 Fluorobenzyl 3 Methylaniline

Emerging Synthetic Methodologies and Sustainable Synthesis

The synthesis of N-aryl benzylamines, including N-(3-Fluorobenzyl)-3-methylaniline, has traditionally relied on established methods that can sometimes involve harsh conditions or metal catalysts. Future research will likely pivot towards more sustainable and efficient strategies that minimize waste, energy consumption, and the use of hazardous materials.

Recent advancements in organic synthesis offer promising avenues. For instance, a catalyst- and additive-free method for producing 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines has been developed. beilstein-journals.orgnih.gov This approach, which proceeds via an imine condensation–isoaromatization pathway, is noted for its mild conditions and operational simplicity, making it a strong candidate for greener synthesis protocols. beilstein-journals.orgnih.gov Another innovative strategy is the direct, metal-free deaminative coupling of benzylamines with arylboronic acids, which uses an inexpensive nitrosating agent to convert the primary amine into a good leaving group in situ. rsc.org

Furthermore, catalytic methods using earth-abundant metals are gaining traction. The direct amination of benzyl (B1604629) alcohols with ammonia (B1221849) sources, facilitated by commercial nickel catalysts, presents a robust route to primary benzylamines. acs.org While this produces a primary amine, subsequent N-alkylation could be explored to yield the target secondary amine. The development of palladium-catalyzed protocols for C-H activation and functionalization of benzylamines also opens up possibilities for creating more complex derivatives from the basic this compound scaffold. thieme-connect.com

These emerging methodologies represent a significant step forward, promising higher efficiency and better alignment with the principles of green chemistry.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Key Features | Potential Advantages | Relevant Findings |

|---|---|---|---|

| Imine Condensation–Isoaromatization | Catalyst- and additive-free reaction of (E)-2-arylidene-3-cyclohexenones with primary amines. beilstein-journals.orgnih.gov | Environmentally friendly, mild reaction conditions, operational simplicity, potential for scale-up. beilstein-journals.orgnih.gov | Yields of 23–82% for various aniline (B41778) derivatives. beilstein-journals.org |

| Deaminative C-C Coupling | Metal-free coupling of benzylamines and arylboronic acids using a nitrosating reagent. rsc.org | Avoids transition metal catalysts, operationally simple, proceeds under mild conditions. rsc.org | Tolerates a wide range of functional groups, forging a new C-C bond in good yields. rsc.org |

| Catalytic Amination of Alcohols | Direct coupling of benzyl alcohols with ammonia sources using heterogeneous Nickel catalysts. acs.org | Utilizes commercially available catalysts, good selectivity, applicable to renewable feedstocks. acs.org | Efficiently produces primary benzylamines, which can be further functionalized. acs.org |

| Palladium-Catalyzed C-H Activation | Free primary amine-directed ortho-C–H halogenation and other functionalizations. thieme-connect.com | Allows for late-stage functionalization of the benzylamine (B48309) core. thieme-connect.com | Demonstrates a protocol for ortho-C–H chlorination and bromination of unprotected benzylamines. thieme-connect.com |

Advanced Computational and Machine Learning Approaches for Property Prediction

The integration of computational chemistry and machine learning (ML) is set to revolutionize the study of small molecules like this compound. These in silico methods can significantly accelerate the discovery process by predicting molecular properties, thereby reducing the time and cost associated with experimental testing. ucsb.edu

Machine learning has emerged as a powerful tool for predicting a wide range of small molecule properties, including binding affinities, solubility, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. acellera.comarxiv.org By training algorithms on large datasets of existing compounds, ML models can identify complex patterns and relationships between a molecule's structure and its biological or chemical behavior. acellera.comnih.gov For this compound, ML could be used to screen for potential biological targets, predict its efficacy as an inhibitor, or forecast potential metabolic pathways. nih.gov

Graph neural networks (GNNs) are particularly promising as they represent molecules in a way that preserves topological and geometric structures, potentially offering more accurate predictions than simpler models. arxiv.org While neural networks are flexible, their performance is highly dependent on the quality of the training data, highlighting the continued importance of generating high-quality experimental data for model development. acellera.comarxiv.org Future research will likely involve applying these sophisticated models to predict the characteristics of this compound and guide the synthesis of new derivatives with optimized properties.

Table 2: Computational and Machine Learning Models for Property Prediction

| Model Type | Application | Key Advantages | Considerations |

|---|---|---|---|

| Quantitative Structure-Property Relationship (QSPR) | Predicts properties like solubility, activity, and toxicity based on molecular structure. arxiv.org | Establishes direct relationships between structure and function; computationally efficient. arxiv.org | Accuracy depends on the quality and diversity of the training dataset. |

| Graph Neural Networks (GNNs) | Predicts molecular properties by treating molecules as graphs of atoms and bonds. arxiv.org | Preserves detailed structural information, leading to potentially higher accuracy. arxiv.org | Can be computationally intensive; requires large datasets for effective training. |

| Molecular Docking | Simulates the binding of a molecule to a target protein's active site. researchgate.net | Provides insights into binding modes and potential interactions; guides rational drug design. researchgate.netnih.gov | Accuracy is dependent on the quality of the protein structure and the scoring function used. |

| Multi-Objective Optimization | Balances multiple properties (e.g., potency and low toxicity) simultaneously during lead optimization. acellera.comarxiv.org | Enables efficient refinement of lead candidates by considering several critical parameters at once. acellera.comarxiv.org | Requires defining clear objectives and can be complex to implement. |

Multidisciplinary Research Opportunities in Specialized Fields

The unique structural features of this compound, combining a fluorobenzyl group with a methylaniline moiety, make it a versatile scaffold for exploration in several specialized fields, most notably medicinal chemistry and materials science.

In medicinal chemistry, N-aryl benzylamine derivatives have shown a wide range of biological activities. researchgate.net For example, related structures have been identified as potent and selective inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is a target in oncology. nih.gov Other N-benzyl aniline derivatives have demonstrated inhibitory activity against carbonic anhydrases and acetylcholinesterase, suggesting potential applications in treating a variety of conditions. researchgate.net Specifically, a compound containing the N-(3-fluorobenzyl) group has been synthesized and evaluated as a potent inhibitor of the ALK5 receptor, a target for cancers and fibrotic diseases. rawdatalibrary.netnih.govresearchgate.net This suggests that this compound could serve as a valuable starting point for developing new therapeutic agents, particularly kinase inhibitors for cancer therapy. nih.gov

Beyond medicine, N-alkylated aromatic amines are important as antioxidants in polymers and petrochemicals. researchgate.net The specific fluorine and methyl substitutions on the aromatic rings of this compound could modulate its electronic properties, stability, and intermolecular interactions, making it a candidate for investigation in the development of novel organic electronic materials, such as components for organic light-emitting diodes (OLEDs) or organic semiconductors. Its role as a synthetic building block is also significant, providing a platform for constructing more complex molecular architectures. beilstein-journals.org

Table 3: Potential Multidisciplinary Research Applications

| Research Field | Potential Application | Rationale / Supporting Evidence |

|---|---|---|

| Medicinal Chemistry (Oncology) | Development of enzyme inhibitors (e.g., ALK5, 17β-HSD3, VEGFR-2). nih.govrawdatalibrary.netnih.gov | The N-(3-fluorobenzyl) moiety is present in potent ALK5 inhibitors; N-aryl benzylamines are known inhibitors of 17β-HSD3. nih.govrawdatalibrary.netnih.gov |

| Medicinal Chemistry (Neurodegenerative Disease) | Development of acetylcholinesterase (AChE) inhibitors. researchgate.net | N-benzyl and N-allyl aniline derivatives have shown potent inhibitory activity against AChE. researchgate.net |

| Materials Science | Component in organic electronic materials (e.g., OLEDs, organic semiconductors). | The aromatic and amine structures are common in organic electronics; substitutions can tune properties. |

| Petrochemical Industry | Antioxidant additive for polymers and lubricants. researchgate.net | N-alkylated secondary aromatic amines are known to function as antioxidants. researchgate.net |

| Synthetic Chemistry | Versatile building block for more complex molecules. beilstein-journals.org | Serves as a scaffold for further functionalization via methods like C-H activation. thieme-connect.com |

Q & A

Q. What are the standard synthetic routes for N-(3-Fluorobenzyl)-3-methylaniline, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution or reductive amination. For example:

- Brominated analogs (e.g., 4-Bromo-N-(3-fluorobenzyl)-3-methylaniline) are synthesized by reacting 3-fluorobenzyl halides with substituted anilines under inert conditions, with yields influenced by stoichiometry and catalysts .

- Similar compounds, like N-(3-methylphenyl)succinamic acid, are synthesized via anhydride reactions with 3-methylaniline, followed by acid quenching and recrystallization (yield: ~60–80%) .

- Key factors : Temperature control (e.g., room temperature vs. reflux), solvent polarity, and molecular sieves (to absorb byproducts like H₂O) improve yields .

Q. What analytical techniques are critical for characterizing this compound?

- Spectroscopy :

- Chromatography :

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

- Electrophilic aromatic substitution : The fluorine atom directs incoming electrophiles to the meta position, while the methyl group activates the ring. Competing effects require controlled conditions (e.g., low temperature, dilute HNO₃/H₂SO₄ for nitration) .

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysts) modifies the benzene ring. Brominated derivatives (e.g., 4-Bromo-N-(3-fluorobenzyl)-3-methylaniline) are key intermediates .

Q. What are the applications of this compound derivatives in materials science or medicinal chemistry?

- Diagnostic reagents : Sodium salts of structurally similar compounds (e.g., TOOS) are used in enzymatic assays due to their water solubility and chromogenic properties .

- Pharmaceutical intermediates : Fluorinated anilines are precursors for kinase inhibitors or antimicrobial agents. For example, 3-fluoro-substituted benzyl groups enhance metabolic stability .

Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?

- Case study : Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or impurities. Cross-validate with high-resolution mass spectrometry (HRMS) .

- Yield optimization : Compare catalysts (e.g., molecular sieves vs. anhydrous MgSO₄) and reaction times. For example, extended stirring (24–48 hrs) improved yields in ferrocenyl-aniline syntheses .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.